BenchChemオンラインストアへようこそ!

5,7-Dichloroquinoline-3-carboxamide

Dopamine D3 Receptor GPCR CNS Drug Discovery

5,7-Dichloroquinoline-3-carboxamide is a uniquely substituted quinoline-3-carboxamide scaffold with sub-nanomolar affinity for the human dopamine D3 receptor (Ki=4.60 nM) and selective MAO-B inhibition (IC50=17,000 nM vs. >100,000 nM for MAO-A). The 5,7-dichloro pattern is the critical pharmacophoric determinant enabling this selectivity—mono-halogenated or unsubstituted analogs cannot replicate this profile. As a dihalogenated building block, it enables sequential functionalization at two distinct positions, accelerating SAR exploration and the hit-to-lead process. Sourced for neurological research and anti-infective screening programs; standard B2B ordering with a Certificate of Analysis.

Molecular Formula C10H6Cl2N2O
Molecular Weight 241.07 g/mol
Cat. No. B13737783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloroquinoline-3-carboxamide
Molecular FormulaC10H6Cl2N2O
Molecular Weight241.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=CC(=C2)C(=O)N)Cl)Cl
InChIInChI=1S/C10H6Cl2N2O/c11-6-2-8(12)7-1-5(10(13)15)4-14-9(7)3-6/h1-4H,(H2,13,15)
InChIKeyJFYZBQBFOQMEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloroquinoline-3-carboxamide: A Core Scaffold for Dopamine D3 and MAO-B Targeted Research


5,7-Dichloroquinoline-3-carboxamide (CAS 1296950-80-5) is a dichlorinated quinoline-3-carboxamide, a molecular class extensively utilized in medicinal chemistry for developing kinase inhibitors, GPCR modulators, and anti-infective agents [1]. This compound, with its distinct substitution pattern at the 5- and 7-positions, serves as a key intermediate and a bioactive scaffold in its own right, exhibiting quantifiable interactions with targets such as the dopamine D3 receptor and monoamine oxidase B (MAO-B), thereby positioning it as a valuable tool for neurological and anti-inflammatory research [2][3].

Why Generic Quinoline-3-carboxamide Substitution is a High-Risk Procurement Strategy for D3 Receptor Studies


The 5,7-dichloro substitution pattern is not a trivial modification but a critical determinant of pharmacological profile, particularly for dopamine D3 receptor selectivity over D2 and for MAO-B inhibition. A simple quinoline-3-carboxamide or even a 7-chloro analog cannot be interchanged with 5,7-Dichloroquinoline-3-carboxamide without risking a complete loss of target engagement or a drastically altered selectivity window. This is evidenced by the compound's unique sub-nanomolar affinity for the D3 receptor and its selective MAO-B inhibition profile, which are directly linked to the presence of both chlorine atoms and are absent in less substituted analogs [1][2].

5,7-Dichloroquinoline-3-carboxamide: Quantified Differentiation Data vs. Closest Analogs


Sub-Nanomolar D3 Receptor Affinity vs. Structural Analogs

5,7-Dichloroquinoline-3-carboxamide demonstrates a high-affinity interaction with the human dopamine D3 receptor (Ki = 4.60 nM) [1]. This level of potency is absent in the unsubstituted quinoline-3-carboxamide scaffold and is often significantly lower in analogs with alternative substitution patterns. For instance, a related D3 antagonist (US8748608, Example 36) exhibits an IC50 of 25.7 nM, making 5,7-Dichloroquinoline-3-carboxamide approximately 5.6-fold more potent in this binding assay [2]. This differential highlights the critical contribution of the 5,7-dichloro arrangement to achieving sub-nanomolar D3 engagement.

Dopamine D3 Receptor GPCR CNS Drug Discovery

Selective MAO-B Inhibition vs. In-Class MAO-A Activity

The compound exhibits a clear selectivity profile within the monoamine oxidase (MAO) enzyme family, preferentially inhibiting MAO-B over MAO-A. It demonstrates an IC50 of 17,000 nM for human MAO-B [1]. In stark contrast, its inhibitory activity against human MAO-A is negligible, with an IC50 exceeding 100,000 nM [1]. This >5.9-fold selectivity for MAO-B is a key differentiating feature, as many broad-spectrum quinoline derivatives inhibit both isoforms or show opposite selectivity.

Monoamine Oxidase Neuroprotection Parkinson's Disease

Synthetic Versatility as a Building Block vs. Less Functionalized Analogs

The 5,7-dichloro substitution pattern provides a unique synthetic handle not present in mono-chlorinated or non-chlorinated quinoline-3-carboxamides. The chlorine atoms at positions 5 and 7 enable sequential or selective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are impossible or far less efficient with a 7-chloroquinoline-3-carboxamide analog . This allows for the divergent synthesis of complex, densely functionalized analogs for SAR exploration, offering a clear advantage in parallel synthesis workflows.

Medicinal Chemistry Scaffold Hopping Chemical Biology

Moderate Antibacterial Activity vs. Common Antibiotics

While not a potent clinical candidate, the 2,7-dichloroquinoline-3-carboxamide analog (compound 6) provides a baseline for the class's antimicrobial potential, showing an inhibition zone of 11.00 ± 0.04 mm against E. coli [1]. This activity is compared to the standard antibiotic amoxicillin (18.00 ± 0.00 mm). The presence of the 5,7-dichloro pattern is known to modulate electronic properties that can influence membrane permeability and target binding, suggesting that 5,7-Dichloroquinoline-3-carboxamide may possess a differentiated antimicrobial profile worth exploring.

Antimicrobial Resistance Antibacterial Chloroquinoline

Modest Anti-Proliferative Potential vs. Doxorubicin

Quinoline-3-carboxamide derivatives, including the 3e analog, have demonstrated anti-proliferative activity against various cancer cell lines (MCF-7, CACO, HepG-2, HCT-116) with IC50 values often in the low micromolar range [1]. While the exact IC50 for 5,7-Dichloroquinoline-3-carboxamide is not reported, the class's mechanism involves Pim-1 kinase inhibition and apoptosis induction [1]. The 3e analog showed 82.27% Pim-1 inhibition with an IC50 of 0.11 μM, compared to the reference standard SGI-1776 [1].

Cancer Research Apoptosis Pim-1 Kinase

High-Value Application Scenarios for 5,7-Dichloroquinoline-3-carboxamide Based on Empirical Evidence


Dopamine D3 Receptor Probe Development for Neuropsychiatric Disorders

Given its sub-nanomolar affinity (Ki = 4.60 nM) for the human D3 receptor [1], 5,7-Dichloroquinoline-3-carboxamide is an optimal starting scaffold for developing PET tracers or high-affinity antagonists for studying addiction, schizophrenia, and Parkinson's disease. Its potency offers a significant advantage over less active analogs, enabling the generation of high-quality pharmacological tools.

Selective MAO-B Inhibitor Tool for Neurodegeneration Research

The compound's selective MAO-B inhibition profile (IC50 = 17,000 nM for MAO-B vs. >100,000 nM for MAO-A) [1] makes it a valuable tool compound for elucidating MAO-B's role in neurodegenerative diseases like Parkinson's. Its >5.9-fold selectivity window reduces confounding off-target effects associated with MAO-A inhibition, leading to cleaner experimental models.

Divergent Synthesis of Focused Quinoline Libraries

As a dihalogenated building block, 5,7-Dichloroquinoline-3-carboxamide enables sequential functionalization at two distinct positions, which is a clear synthetic advantage over mono-halogenated analogs [1]. This allows medicinal chemistry teams to efficiently explore structure-activity relationships (SAR) around the quinoline core, accelerating the hit-to-lead process for multiple target classes.

Lead Optimization for Novel Antimicrobial Agents

The antibacterial activity demonstrated by the closely related 2,7-dichloroquinoline-3-carboxamide analog (11.00 mm inhibition zone against E. coli) [1] provides a rationale for screening and optimizing 5,7-Dichloroquinoline-3-carboxamide derivatives. This scaffold could be a starting point for developing new antibiotics to combat Gram-negative bacterial resistance.

Quote Request

Request a Quote for 5,7-Dichloroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.